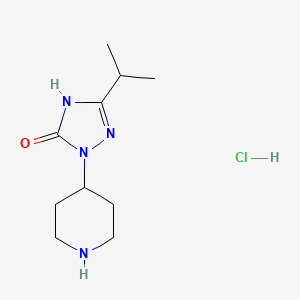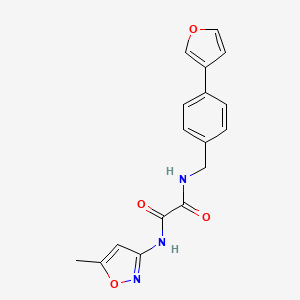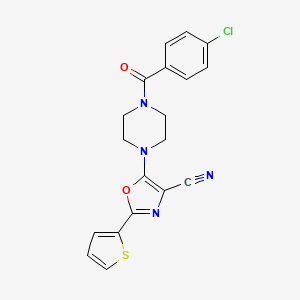
2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiazole-4-carboxamide is a chemical compound that has been studied for its potential in various scientific applications. It is a member of the thiazole family and has been synthesized using various methods. In
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Development of Synthetic Methodologies : Research has demonstrated the utility of palladium-catalyzed carbon−sulfur bond formation in synthesizing thiazole derivatives, showcasing the modified Migita reaction's efficiency for large-scale production of complex organic compounds (Norris & Leeman, 2008).
- Synthesis of Heterocyclic Compounds : Studies have synthesized benzo[b]thiophen-2-yl-hydrazonoesters and explored their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic compounds, indicating a versatile approach to generating novel heterocyclic frameworks (Mohareb et al., 2004).
Biological Activities
- Antimicrobial and Anticancer Activities : Various studies have synthesized thiophene and pyrazole derivatives, evaluating their antimicrobial, anticancer, anti-inflammatory, and analgesic properties. These compounds have shown promising activities in preliminary screenings, highlighting their potential in developing new therapeutic agents (Abdel-Wahab et al., 2012); (Gomha et al., 2016).
- Antidepressant Activity : The synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and their evaluation for antidepressant and neurotoxicity screening have been detailed. Certain derivatives demonstrated significant antidepressant activity, providing insights into the design of new antidepressant medications (Mathew et al., 2014).
Advanced Material Development
- Characterization and Application of Schiff Bases : The synthesis and characterization of Schiff bases derived from chitosan and their biological activity assessments have revealed the antimicrobial potential of these compounds, suggesting their utility in medical and material science applications (Hamed et al., 2020).
Molecular Docking and QSAR Studies
- Molecular Docking for Antidepressant Efficacy : Molecular docking studies of thiophene-based pyrazoline-carboxamides have suggested that these molecules exhibit a good binding affinity towards monoamine oxidase-A, a target for depression treatment, proposing a molecular basis for their antidepressant activity (Mathew et al., 2016).
properties
IUPAC Name |
2-phenyl-N-(4-thiophen-2-yloxan-4-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c22-17(15-13-25-18(20-15)14-5-2-1-3-6-14)21-19(8-10-23-11-9-19)16-7-4-12-24-16/h1-7,12-13H,8-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDOFKOQQLAVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2897458.png)







![N-(2-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2897469.png)

![N-(3,4-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetamide](/img/structure/B2897473.png)


